molecular formula C19H21ClN2O3 B15020890 N-(3-chloro-2-methylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

N-(3-chloro-2-methylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Cat. No.: B15020890
M. Wt: 360.8 g/mol
InChI Key: QNAFOLQACQIEHA-UHFFFAOYSA-N
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Description

This compound belongs to the octahydroquinoline carboxamide family, characterized by a bicyclic core (octahydroquinoline) with two ketone groups at positions 2 and 5, and a carboxamide substituent at position 3. Synthetic routes for analogous compounds involve condensation of 5-arylidene-1,3-dioxane-4,6-diones with aminocyclohexanones or metallation strategies followed by quenching with electrophiles (e.g., methyl iodide) . The 7,7-dimethyl substitution on the octahydroquinoline ring likely enhances conformational rigidity, as noted in related structures where substituents shield protons at the 7- and 8-positions .

Properties

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinoline-4-carboxamide

InChI

InChI=1S/C19H21ClN2O3/c1-10-12(20)5-4-6-13(10)22-18(25)11-7-16(24)21-14-8-19(2,3)9-15(23)17(11)14/h4-6,11H,7-9H2,1-3H3,(H,21,24)(H,22,25)

InChI Key

QNAFOLQACQIEHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multiple steps. One common method includes the Hantzsch synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . This method is preferred for its efficiency and the high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds with fewer double bonds.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the exertion of its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Synthesis Route
N-(3-chloro-2-methylphenyl)-7,7-dimethyl-2,5-dioxo-octahydroquinoline-4-carboxamide (Target) C₁₉H₂₁ClN₂O₃ ~360.83* 3-chloro-2-methylphenyl carboxamide Condensation/metallation
N-(4-fluorophenylmethyl)-7,7-dimethyl-2,5-dioxo-octahydroquinoline-4-carboxamide (Y021-6131) C₁₉H₂₁FN₂O₃ 344.38 4-fluorophenylmethyl carboxamide Not specified
N-(4-chlorophenyl)-7-(furan-2-yl)-2,5-dioxo-octahydroquinoline-4-carboxamide (BH54340) C₂₀H₁₇ClN₂O₄ 384.81 4-chlorophenyl carboxamide; furan at C7 Not specified
1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-7,7-dimethyl-2,5-dioxo-hexahydroquinoline-3-carboxamide Not provided Not provided Dual chloro substituents; pyridinyl linkage Not specified
N3-(1-(3,5-dimethyl)adamantyl)-1-pentyl-4-thioxo-dihydroquinoline-3-carboxamide (47) C₂₇H₃₆N₂OS 437.00 Thioxo (S=O) at C4; adamantyl group TLC-purified condensation

*Calculated based on Y021-6131 (fluorine → chlorine substitution).

Structural and Functional Insights

BH54340 incorporates a furan-2-yl group at C7, which may increase polarity and π-π stacking capacity compared to the dimethyl-substituted core of the target compound .

Core Modifications: Compound 47 (from J. Med. This modification is linked to improved metabolic stability in some analogs .

Synthetic Accessibility :

  • The target compound’s synthesis mirrors methods used for Y021-6131 and BH54340 , relying on condensation or metallation-quench strategies. However, the 3-chloro-2-methylphenyl group may require optimized conditions to avoid steric hindrance during carboxamide formation .

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